Ethyl 2-methylidenepyrrolidine-1-carboxylate
Overview
Description
Ethyl 2-methylidenepyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The ethyl ester functional group in this compound enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylidenepyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-cyanoacetamide derivatives with chloroacetonitrile in the presence of triethylamine (TEA) under reflux in 1,4-dioxane . This reaction forms the pyrrolidine ring and introduces the methylidene group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylidenepyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methylidene group to a methyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethyl 2-methylpyrrolidine-1-carboxylate.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 2-methylidenepyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methylidenepyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, docking analyses have suggested that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, exhibiting anticancer activity . The methylidene group may also participate in covalent bonding with nucleophilic sites on proteins, enhancing its biological activity.
Comparison with Similar Compounds
Ethyl 2-methylidenepyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives:
Pyrrolidine-2-one: This compound lacks the ester and methylidene groups, resulting in different reactivity and biological activity.
Pyrrolidine-2,5-diones: These compounds have additional carbonyl groups, which can alter their chemical properties and biological effects.
Prolinol: A hydroxylated pyrrolidine derivative with distinct stereochemistry and biological activity.
The uniqueness of this compound lies in its combination of the ethyl ester and methylidene groups, which confer specific reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 2-methylidenepyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-11-8(10)9-6-4-5-7(9)2/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBUFPORBCSUMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC1=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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